molecular formula C13H12Te B14617355 1-Methyl-4-(phenyltellanyl)benzene CAS No. 56950-00-6

1-Methyl-4-(phenyltellanyl)benzene

Cat. No.: B14617355
CAS No.: 56950-00-6
M. Wt: 295.8 g/mol
InChI Key: HJIPHXYFDKOKNI-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenyltellanyl)benzene is an organic compound that belongs to the class of aromatic tellurium compounds It features a benzene ring substituted with a methyl group at the 1-position and a phenyltellanyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenyltellanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methyl-4-bromobenzene with diphenyl ditelluride in the presence of a catalyst such as copper powder. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(phenyltellanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the tellurium atom.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of tellurium dioxide derivatives.

    Reduction: Formation of lower oxidation state tellurium compounds.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-4-(phenyltellanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity .

Comparison with Similar Compounds

  • 1-Methyl-4-(phenylsulfonyl)benzene
  • 1-Methyl-4-(phenylmethyl)benzene
  • 1-Methyl-4-(phenyltellanyl)benzene

Comparison: this compound is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to similar compounds with sulfur or selenium atoms. The tellurium atom’s larger size and different electronic properties can lead to variations in reactivity and biological activity .

Properties

CAS No.

56950-00-6

Molecular Formula

C13H12Te

Molecular Weight

295.8 g/mol

IUPAC Name

1-methyl-4-phenyltellanylbenzene

InChI

InChI=1S/C13H12Te/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

HJIPHXYFDKOKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Te]C2=CC=CC=C2

Origin of Product

United States

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